N-(2-oxooxolan-3-yl)butanethioamide
Description
N-(2-oxooxolan-3-yl)butanethioamide is a thioamide derivative featuring a tetrahydrofuran-2-one (2-oxooxolan-3-yl) core linked to a butanethioamide group. This compound belongs to a class of molecules with structural similarities to homoserine lactones (HSLs), which are critical quorum-sensing (QS) signaling molecules in bacteria.
Properties
CAS No. |
2731006-99-6 |
|---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxooxolan-3-yl)butanethioamide typically involves the reaction of butanethioamide with a 2-oxooxolan derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxooxolan-3-yl)butanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-oxooxolan-3-yl)butanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-oxooxolan-3-yl)butanethioamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Structure and Substituents
- N-(2-oxooxolan-3-yl)butanethioamide : Contains a tetrahydrofuran-2-one ring with a butanethioamide side chain.
- Amide Derivatives (5a–5d) : Feature a tetrahydrofuran-2-one ring with linear alkyl amides (C4–C7 chains) .
- 3O-C12-HSL : A natural QS molecule with a dodecanamide chain and amide linkage .
- HLC ([4-(4-chlorophenoxy)-N-(2-oxooxolan-3-yl)butanamide]): Incorporates a 4-chlorophenoxy group, introducing aromaticity .
Functional Group Variations
- Thioamide vs.
Physicochemical Properties
| Compound | Yield (%) | Melting Point (°C) | [α]D (°) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 5a (Butyramide) | 51.0 | 180–182 | +4.5 | C₁₄H₁₉N₂O₅S | 327.4 |
| 5b (Pentanamide) | 45.4 | 174–176 | +5.7 | C₁₅H₂₁N₂O₅S | 341.4 |
| 5c (Hexanamide) | 48.3 | 142–143 | +6.4 | C₁₆H₂₃N₂O₅S | 355.4 |
| 5d (Heptanamide) | 45.4 | 143–144 | +4.7 | C₁₇H₂₅N₂O₅S | 369.4 |
| Target Thioamide | N/A | Hypothetical | N/A | C₈H₁₃NOS₂ | 203.3 |
- Trends : Longer alkyl chains in amide derivatives correlate with lower melting points, suggesting reduced crystallinity. The thioamide’s sulfur atom may increase lipophilicity, altering solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
